molecular formula C15H12BrN3O B1214745 N-Methylbromazepam CAS No. 1812-33-5

N-Methylbromazepam

Cat. No.: B1214745
CAS No.: 1812-33-5
M. Wt: 330.18 g/mol
InChI Key: GIBKFDFZIZIKGJ-UHFFFAOYSA-N
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Description

N-Methylbromazepam is a benzodiazepine (BZD) derivative characterized by an N-methyl substitution at the 1-position of the diazepine ring and a bromine atom at the 2'-position of the phenyl ring. Benzodiazepines generally act as positive allosteric modulators of GABAA receptors, exerting anxiolytic, sedative, and muscle-relaxant effects . The N-methyl group in this compound likely enhances lipophilicity compared to non-methylated analogs, influencing pharmacokinetics such as absorption and metabolism .

Properties

CAS No.

1812-33-5

Molecular Formula

C15H12BrN3O

Molecular Weight

330.18 g/mol

IUPAC Name

7-bromo-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H12BrN3O/c1-19-13-6-5-10(16)8-11(13)15(18-9-14(19)20)12-4-2-3-7-17-12/h2-8H,9H2,1H3

InChI Key

GIBKFDFZIZIKGJ-UHFFFAOYSA-N

SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=N3

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=N3

Other CAS No.

1812-33-5

Synonyms

N-methylbromazepam

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzodiazepines

Compound 1-Position 2'-Position (Phenyl) 7-Position Key Features
This compound N-CH3 Br - High lipophilicity
Bromazepam H Br - Parent compound, no methylation
Methylclonazepam N-CH3 Cl NO2 Structural analog with Cl/NO2
Clonazepam H Cl NO2 Anticonvulsant, controlled substance
Nitrazepam H - NO2 Sedative, long half-life

Physicochemical and Pharmacokinetic Properties

Lipophilicity (Log P)

The N-methyl group increases lipophilicity, as seen in methylclonazepam (Log P ~2.8) compared to clonazepam (Log P ~2.5) . This compound is expected to have a higher Log P than bromazepam (Log P 2.5), enhancing blood-brain barrier penetration .

Metabolic Stability

For example, nordazepam (a non-methylated metabolite of diazepam) is metabolized faster than its methylated counterparts .

Pharmacological and Toxicological Considerations

Receptor Binding and Potency

The absence of a nitro group in this compound may result in lower potency compared to nitrazepam or clonazepam, where the nitro group enhances GABAA receptor affinity . However, the bromine atom at 2' may compensate by contributing to hydrophobic interactions .

Toxicity Profile

  • Impurities: Methylated BZDs like methylclonazepam are associated with impurities such as 5-chloro-2-(methylamino)benzophenone, which may arise during synthesis .
  • Methemoglobinemia Risk : While nitro-containing BZDs (e.g., nitrazepam) are linked to rare cases of methemoglobinemia, this risk is unlikely in this compound due to the absence of a nitro group .

Analytical Detection

Spectrophotometric assays for BZDs require N-1 alkylation for reactivity with reagents like DNB/TEAH. This compound’s methyl group enables such reactions, unlike non-methylated BZDs (e.g., nordazepam) .

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